molecular formula C10H14Br2 B13834536 Rel-(1s,3R,4r,5S,7r)-1,4-dibromoadamantane CAS No. 39646-73-6

Rel-(1s,3R,4r,5S,7r)-1,4-dibromoadamantane

Cat. No.: B13834536
CAS No.: 39646-73-6
M. Wt: 294.03 g/mol
InChI Key: BPJZBMGMBABTDL-ALPUWHEMSA-N
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Description

1,4-Dibromoadamantane is an organic compound with the molecular formula C10H14Br2. It belongs to the adamantane family, which is characterized by a highly symmetrical, cage-like structure.

Preparation Methods

1,4-Dibromoadamantane can be synthesized through several methods. One common approach involves the bromination of adamantane using bromine in the presence of a catalyst such as anhydrous ferric chloride or anhydrous ferric bromide . The reaction typically proceeds under controlled conditions to ensure the selective formation of the 1,4-dibromo derivative.

Industrial production methods for 1,4-dibromoadamantane often involve large-scale bromination processes, where adamantane is reacted with bromine in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .

Mechanism of Action

The mechanism of action of 1,4-dibromoadamantane in chemical reactions typically involves the formation of reactive intermediates, such as carbenium ions or radicals, which then undergo further transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,4-Dibromoadamantane can be compared with other similar compounds, such as 1,3-dibromoadamantane and 1,2-dibromoadamantane. These compounds share the adamantane core structure but differ in the positions of the bromine atoms. The unique positioning of the bromine atoms in 1,4-dibromoadamantane imparts distinct reactivity and properties compared to its isomers .

Similar compounds include:

Properties

CAS No.

39646-73-6

Molecular Formula

C10H14Br2

Molecular Weight

294.03 g/mol

IUPAC Name

(3R,5S)-1,4-dibromoadamantane

InChI

InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2/t6?,7-,8+,9?,10?

InChI Key

BPJZBMGMBABTDL-ALPUWHEMSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2Br)CC1C3)Br

Canonical SMILES

C1C2CC3CC(C2)(CC1C3Br)Br

Origin of Product

United States

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